GB111-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

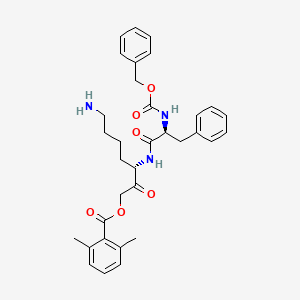

C33H39N3O6 |

|---|---|

Molecular Weight |

573.7 g/mol |

IUPAC Name |

[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,6-dimethylbenzoate |

InChI |

InChI=1S/C33H39N3O6/c1-23-12-11-13-24(2)30(23)32(39)41-22-29(37)27(18-9-10-19-34)35-31(38)28(20-25-14-5-3-6-15-25)36-33(40)42-21-26-16-7-4-8-17-26/h3-8,11-17,27-28H,9-10,18-22,34H2,1-2H3,(H,35,38)(H,36,40)/t27-,28-/m0/s1 |

InChI Key |

SRXNAWHDCFMFNI-NSOVKSMOSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Pronged Mechanism of GB111-NH2: A Technical Guide to a Novel Antitumor Agent

For Immediate Release to the Scientific Community

GB111-NH2 has emerged as a compound of significant interest in cancer research, demonstrating a unique ability to induce macrophage cell death and subsequent tumor regression. This technical guide provides an in-depth analysis of its multifaceted mechanism of action, targeting both lysosomal proteases and key enzymes in cellular metabolism. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential.

Core Mechanism of Action: A Tale of Two Pathways

This compound exerts its antitumor effects through a dual mechanism that converges on the induction of distinct cell death pathways in macrophages, particularly tumor-associated macrophages (TAMs). It functions as an inhibitor of both cysteine cathepsins and key glycolytic enzymes, leading to apoptosis and pyroptosis, respectively.

Cysteine Cathepsin Inhibition and Induction of Apoptosis

This compound is a potent inhibitor of the cysteine cathepsins B, L, and S.[1][2][3][4] In the tumor microenvironment, TAMs often exhibit high levels of cathepsin activity, which contributes to cancer progression.[1] By blocking the activity of these proteases, this compound triggers a cascade of events within macrophages:

-

Inhibition of Autophagy: Proteomic analysis of macrophages treated with this compound reveals an inhibition of autophagy, a critical cellular recycling process.[1]

-

Increased Oxidative Stress: The disruption of normal lysosomal function due to cathepsin inhibition leads to an accumulation of reactive oxygen species (ROS), resulting in significant oxidative stress.[1]

-

Macrophage Apoptosis: The combination of autophagy inhibition and heightened ROS levels culminates in the apoptotic cell death of macrophages.[1]

-

Tumor Regression: Strikingly, the apoptosis of TAMs induces a "cell non-autonomous" death of neighboring cancer cells, leading to the regression of primary tumors.[1]

Glycolysis Inhibition and Induction of Pyroptosis

In addition to its effects on cathepsins, this compound has been identified as a covalent inhibitor of the glycolytic enzymes glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and α-enolase.[4][5] This inhibition disrupts the central carbon metabolism of macrophages, initiating a separate cell death pathway:

-

Disruption of Glycolytic Flux: this compound binding to GAPDH and α-enolase blocks the glycolytic pathway, leading to a sharp decrease in the production of NADH and lactate, and a reduction in intracellular ATP.[4][5]

-

NLRP3 Inflammasome Activation: The severe impairment of glycolytic flux serves as a trigger for the activation of the NLRP3 inflammasome, a multiprotein complex that initiates an inflammatory response.[4][5]

-

Caspase-1 Activation and Cytokine Release: Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines, most notably interleukin-1β (IL-1β), into their mature, secreted forms.[4]

-

Pyroptotic Cell Death: The activation of caspase-1 also initiates pyroptosis, a highly inflammatory form of programmed cell death, in macrophages.[4]

While this compound does bind to cathepsins, studies have shown that other potent cathepsin inhibitors do not induce NLRP3 inflammasome activation, suggesting that the inhibition of glycolysis is the primary driver of this specific pathway.[4]

Data Presentation

| Target/Process | Cell Type | Concentration of this compound | Observed Effect | Reference |

| Cysteine Cathepsins (B, L, S) | Human Primary Macrophages | 1 µM | Efficiently blocked cathepsin activity | [3] |

| GAPDH and α-enolase | Bone Marrow-Derived Macrophages (BMDMs) | 10 µM | Complete block of lactate and NADH production | [4][5] |

| NLRP3 Inflammasome Activation | Bone Marrow-Derived Macrophages (BMDMs) | 10 µM | Induction of IL-1β secretion | [4] |

| Autophagy Inhibition | Macrophages | Not specified | Demonstrated by proteomic analysis | [1] |

| Apoptosis Induction | Tumor-Associated Macrophages | Not specified | Increased ROS and cell death | [1] |

Mandatory Visualizations

Signaling Pathways

Caption: Dual mechanism of action of this compound.

Experimental Workflows

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the analysis of this compound's mechanism of action.

Cathepsin Activity Assay

Principle: To measure the inhibition of cathepsin activity by this compound, activity-based probes (ABPs) are utilized. These probes are fluorescently tagged small molecules that covalently bind to the active site of cathepsins in an activity-dependent manner.

Methodology:

-

Cell Culture and Treatment: Macrophages are cultured and treated with a specified concentration of this compound (e.g., 1 µM) for a designated period (e.g., 24 hours). A vehicle control (e.g., DMSO) is run in parallel.[3]

-

Labeling with Activity-Based Probe: Cells are then incubated with a fluorescent cathepsin ABP, such as GB123.[3]

-

Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration of the lysates is determined.

-

SDS-PAGE and Fluorescence Scanning: Equal amounts of protein from each sample are separated by SDS-PAGE. The gel is then scanned using a fluorescence imager to detect the signal from the ABP bound to active cathepsins. A reduction in fluorescence intensity in the this compound-treated samples compared to the control indicates inhibition of cathepsin activity.[3]

Autophagy Flux Assay

Principle: Autophagy is a dynamic process involving the formation and degradation of autophagosomes. A common method to assess autophagy is to monitor the conversion of LC3-I to LC3-II, which is recruited to the autophagosome membrane, and its subsequent degradation.

Methodology:

-

Cell Culture and Treatment: Macrophages are treated with this compound.

-

Cell Lysis: Cells are lysed in an appropriate buffer.

-

Western Blotting: Cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for autophagy markers, such as LC3B. An accumulation of LC3-II in the presence of a lysosomal inhibitor (like chloroquine) compared to its absence can indicate an inhibition of autophagic flux. Proteomic analyses can also be employed to identify changes in the levels of various autophagy-related proteins.[1]

Glycolysis Flux Analysis

Principle: The rate of glycolysis can be determined by measuring key metabolic indicators such as the ratio of NAD+ to NADH, lactate production, and intracellular ATP levels.

Methodology:

-

Cell Culture and Priming: Macrophages (e.g., BMDMs) are often primed with lipopolysaccharide (LPS) to upregulate glycolysis.[4][5]

-

Treatment: Cells are then treated with this compound (e.g., 10 µM).[4][5]

-

Metabolite Measurement:

-

NAD+/NADH Ratio: The intracellular ratio of NAD+ to NADH is measured using commercially available bioluminescent or colorimetric assay kits.[4][5]

-

Lactate Production: Lactate secreted into the cell culture medium is quantified using a lactate assay kit.[4][5]

-

ATP Levels: Intracellular ATP concentrations are determined using a luciferase-based ATP assay kit.[4][5] A decrease in the NAD+/NADH ratio, reduced lactate production, and lower ATP levels are indicative of glycolysis inhibition.

-

NLRP3 Inflammasome Activation Assay

Principle: Activation of the NLRP3 inflammasome results in the cleavage of pro-caspase-1 into its active form and the subsequent processing and secretion of IL-1β.

Methodology:

-

Cell Culture and Priming: Macrophages are primed with LPS to induce the expression of pro-IL-1β and NLRP3.[4]

-

Treatment: Cells are treated with this compound to induce inflammasome activation.[4]

-

Analysis of Secreted IL-1β: The cell culture supernatant is collected, and the concentration of mature IL-1β is quantified by ELISA.[4]

-

Analysis of Caspase-1 Cleavage: Cell lysates and supernatants are analyzed by Western blot using an antibody that detects the cleaved (active) form of caspase-1.[4]

-

ASC Speck Visualization (Optional): The formation of the ASC speck, a hallmark of inflammasome activation, can be visualized by immunofluorescence microscopy using an anti-ASC antibody.[4]

Conclusion

This compound represents a novel therapeutic candidate with a sophisticated, dual mechanism of action that effectively targets macrophages within the tumor microenvironment. By simultaneously inhibiting cysteine cathepsins to induce apoptosis and disrupting glycolysis to trigger pyroptosis, this compound employs a two-pronged attack that leads to macrophage depletion and subsequent tumor regression. Further investigation into the quantitative kinetics of its enzymatic inhibition and its efficacy in various cancer models is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers dedicated to advancing novel cancer therapies.

References

- 1. scispace.com [scispace.com]

- 2. A novel cysteine cathepsin inhibitor yields macrophage cell death and mammary tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cathepsin Inhibition Modulates Metabolism and Polarization of Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

GB111-NH2 Activation of the NLRP3 Inflammasome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism by which the small molecule GB111-NH2 activates the NLRP3 inflammasome. This compound serves as a potent tool for studying NLRP3-mediated inflammatory pathways. Its unique mechanism, involving the targeted inhibition of key glycolytic enzymes, offers a distinct approach to understanding the metabolic regulation of innate immunity. This document details the signaling pathways, presents quantitative data from key experiments in a structured format, and provides comprehensive experimental protocols for researchers seeking to utilize this compound in their studies.

Introduction to NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system's response to a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Activation of the NLRP3 inflammasome is a two-step process:

-

Signal I (Priming): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines.[1][3][4] This leads to the activation of the transcription factor NF-κB, resulting in the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression.[1][3]

-

Signal II (Activation): A second, diverse stimulus is required to trigger the assembly of the inflammasome complex.[1][2] This leads to the oligomerization of NLRP3, recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and subsequent activation of pro-caspase-1 into its active form, caspase-1.[1][5] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[1][2] Active caspase-1 can also cleave Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[5][6]

This compound acts as a Signal II activator of the NLRP3 inflammasome, meaning it requires a priming signal, such as LPS, to induce a full inflammatory response.[1]

Mechanism of Action of this compound

This compound activates the NLRP3 inflammasome through a novel mechanism involving the disruption of cellular metabolism.[1] Chemical proteomics has identified the glycolytic enzymes Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and α-enolase as the primary targets of this compound.[1]

By covalently binding to and inhibiting these enzymes, this compound disrupts glycolytic flux.[1] This metabolic disruption is characterized by:

-

Blocked production of lactate and NADH.[1]

-

Significantly impaired ATP production.[1]

-

An increase in the NAD+/NADH ratio.[1]

This metabolic crisis, particularly the alteration in the NAD+/NADH balance and subsequent increase in mitochondrial reactive oxygen species (ROS), serves as the trigger for NLRP3 inflammasome assembly and activation.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-mediated NLRP3 activation and a typical experimental workflow for studying this process.

Caption: Signaling pathway of this compound-induced NLRP3 inflammasome activation.

Caption: A typical experimental workflow for investigating this compound-induced NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on NLRP3 inflammasome activation in LPS-primed bone marrow-derived macrophages (BMDMs).

Table 1: Dose-Dependent IL-1β Secretion Induced by this compound

| This compound Conc. (µM) | IL-1β Secretion (pg/mL) |

| 0 | ~0 |

| 1 | ~250 |

| 5 | ~1000 |

| 10 | ~1500 |

| 20 | ~1750 |

Data are approximated from graphical representations in Sanman et al., 2016.[1]

Table 2: Effect of this compound on Cytokine Secretion

| Treatment (10 µM) | IL-1β Secretion | IL-6 Secretion | TNF-α Secretion |

| This compound | Significantly Increased | Dose-dependently Reduced | Unaffected |

Based on data from Sanman et al., 2016.[1][7]

Table 3: Cytotoxicity as Measured by LDH Release

| Treatment | % LDH Release |

| Untreated | ~5% |

| This compound (10 µM) | ~60% |

| Nigericin (1 µM) | ~60% |

Data are approximated from graphical representations in Sanman et al., 2016.[1]

Table 4: Inhibition of Glycolytic Enzyme Activity by this compound

| Enzyme | This compound IC50 (µM) |

| GAPDH | ~5 |

| α-Enolase | ~10 |

Data are approximated from graphical representations in Sanman et al., 2016.[1]

Detailed Experimental Protocols

The following protocols are based on the methodologies described in Sanman et al., 2016, for the study of this compound in bone marrow-derived macrophages (BMDMs).[1][2]

Cell Culture and Priming

-

Cell Culture: Culture bone marrow-derived macrophages (BMDMs) in DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

Seeding: Plate BMDMs in appropriate well plates (e.g., 12-well or 96-well) at a suitable density and allow them to adhere overnight.

-

Priming (Signal I): Prime the BMDMs with 100 ng/mL of lipopolysaccharide (LPS) in DMEM for 3 hours.[2]

This compound Treatment and Sample Collection

-

Treatment (Signal II): Following LPS priming, treat the BMDMs with this compound at the desired concentration (typically 10 µM) for 2 hours.[1] Include appropriate controls (e.g., vehicle-treated, ATP, nigericin).

-

Sample Collection: After the incubation period, carefully collect the cell culture supernatant for cytokine and LDH analysis. Lyse the remaining cells in an appropriate buffer for protein analysis (e.g., Western blotting).

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for mouse IL-1β overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add diluted standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for mouse IL-1β. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Development: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

Caspase-1 Activation by Western Blot

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the proteins on a polyacrylamide gel (e.g., 12%) by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the p10 subunit of mouse caspase-1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

ASC Speck Formation by Fluorescence Microscopy

-

Cell Seeding: Plate BMDMs on glass coverslips in a 24-well plate.

-

Priming and Treatment: Prime and treat the cells with LPS and this compound as described above.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against ASC for 1 hour.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the percentage of cells with ASC specks.[1]

Cytotoxicity by Lactate Dehydrogenase (LDH) Assay

-

Sample Preparation: Collect the cell culture supernatant after treatment.

-

Assay Procedure: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves mixing the supernatant with a reaction mixture containing a substrate for LDH and a tetrazolium salt.

-

Incubation: Incubate the mixture at room temperature for the recommended time (e.g., 30 minutes), protected from light.

-

Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Conclusion

This compound is a valuable chemical probe for elucidating the metabolic control of NLRP3 inflammasome activation. By targeting the key glycolytic enzymes GAPDH and α-enolase, it induces a distinct metabolic state that triggers a robust inflammatory response. The detailed mechanisms and protocols provided in this guide are intended to facilitate further research into the intricate interplay between cellular metabolism and innate immunity, and to aid in the development of novel therapeutic strategies targeting inflammatory diseases.

References

- 1. Disruption of glycolytic flux is a signal for inflammasome signaling and pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elifesciences.org [elifesciences.org]

- 3. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking. | Semantic Scholar [semanticscholar.org]

- 5. Determining the quantitative relationship between glycolysis and GAPDH in cancer cells exhibiting the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Figures and data in Disruption of glycolytic flux is a signal for inflammasome signaling and pyroptotic cell death | eLife [elifesciences.org]

- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

The role of GB111-NH2 in inducing pyroptotic cell death

An In-depth Technical Guide to the Pyroptotic Activity of GB111-NH2

Abstract

Pyroptosis, a form of programmed lytic cell death, is a critical component of the innate immune response. Its dysregulation is implicated in numerous inflammatory diseases, making its molecular pathways a key area for therapeutic investigation. This technical guide provides a comprehensive overview of the small molecule this compound and its role in inducing pyroptotic cell death. Contrary to initial hypotheses related to cathepsin inhibition, the primary mechanism of this compound involves the targeted disruption of cellular metabolism. By inhibiting key glycolytic enzymes, this compound triggers a cascade of events culminating in the activation of the NLRP3 inflammasome, caspase-1-mediated cleavage of Gasdermin D (GSDMD), and subsequent pro-inflammatory cell death. This document details the signaling pathways, summarizes key quantitative data, provides relevant experimental protocols, and presents visual diagrams to elucidate the mechanism of action for researchers, scientists, and professionals in drug development.

Introduction to Pyroptosis and this compound

Pyroptosis is a highly inflammatory form of regulated cell death executed by the gasdermin family of pore-forming proteins[1][2]. It is a crucial defense mechanism against pathogens but can cause significant tissue damage when excessively activated[2]. The canonical pathway is initiated by inflammasomes, which are multi-protein complexes that respond to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs)[3][4]. Inflammasome assembly leads to the activation of caspase-1, which then cleaves GSDMD. The N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18[5][6][7].

This compound is a small molecule that has been identified as a potent inducer of NLRP3 inflammasome activation and pyroptosis in macrophages[8]. While it was found to bind lysosomal cysteine cathepsins, its pyroptotic effect is not mediated through cathepsin inhibition[8]. Instead, chemical proteomics has revealed that its phenotypically relevant targets are the glycolytic enzymes Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and α-enolase[8].

Mechanism of Action: Disruption of Glycolytic Flux

This compound acts as a Signal II activator for the canonical NLRP3 inflammasome pathway, requiring prior priming of cells with a Signal I agent like lipopolysaccharide (LPS) to upregulate pro-IL-1β and NLRP3 expression[8][9]. The core mechanism is the covalent inhibition of GAPDH and α-enolase, which disrupts glycolytic flux[8]. This metabolic disruption creates a unique cellular state characterized by an NAD+/NADH imbalance and the production of mitochondrial reactive oxygen species (ROS), which are known activators of the NLRP3 inflammasome[8][10].

The activation of the NLRP3 inflammasome leads to the recruitment and auto-activation of pro-caspase-1. Active caspase-1 then performs two key functions:

-

GSDMD Cleavage: It cleaves GSDMD to release the pore-forming N-terminal domain, which executes pyroptosis[5][6].

-

Cytokine Maturation: It cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms[5][8].

This cascade results in the characteristic features of pyroptosis: cell lysis, measured by lactate dehydrogenase (LDH) release, and potent inflammation, measured by IL-1β secretion[8].

Signaling Pathway Diagram

Caption: this compound inhibits glycolytic enzymes, causing metabolic stress that activates the NLRP3 inflammasome.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on pyroptosis induction in lipopolysaccharide (LPS)-primed bone marrow-derived macrophages (BMDMs). Data is compiled from the primary literature[8][11].

Table 1: Cytokine Secretion in Response to this compound

| Treatment | Concentration | IL-1β Secretion (vs. Control) | IL-6 Secretion (vs. Control) | TNF-α Secretion (vs. Control) |

| This compound | 10 µM | ~15-fold increase | Dose-dependent decrease | No significant effect |

| ATP (Control) | 5 mM | ~15-fold increase | Not Reported | Not Reported |

| Nigericin (Control) | 10 µM | ~15-fold increase | Not Reported | Not Reported |

Table 2: Cell Death Measurement in Response to this compound

| Treatment | Concentration | Cell Death (% LDH Release) |

| This compound | 10 µM | Significant increase |

| Nigericin (Control) | 12.5 µM | Significant increase |

Key Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing findings. The following protocols are based on methods used to characterize this compound and general pyroptosis assays[8][12][13][14][15].

Macrophage Culture and Priming

-

Cell Line: Bone marrow-derived macrophages (BMDMs) from C57BL/6 mice or the human monocytic cell line THP-1.

-

Differentiation (THP-1): Culture THP-1 monocytes with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 5-20 nM for 48-72 hours to differentiate them into adherent macrophage-like cells[12][13].

-

Priming (Signal I): Prior to stimulation, prime the macrophages with 100 ng/mL to 1 µg/mL of LPS for 3-4 hours in serum-free media. This step is crucial to induce the expression of pro-IL-1β and NLRP3[8][12][14].

This compound Treatment and Pyroptosis Induction

-

Preparation: Prepare a stock solution of this compound in DMSO. Dilute to the final working concentration (e.g., 10 µM) in cell culture media immediately before use.

-

Treatment (Signal II): After LPS priming, remove the LPS-containing media and replace it with fresh media containing the desired concentration of this compound or control stimuli (e.g., 10 µM Nigericin).

-

Incubation: Incubate the cells for the specified duration, typically 1-4 hours, at 37°C and 5% CO2[8][14].

Measurement of Pyroptosis and Inflammation

-

LDH Release Assay (Cell Lysis):

-

After incubation, carefully collect the cell culture supernatant.

-

Measure the activity of lactate dehydrogenase (LDH) in the supernatant using a commercially available cytotoxicity assay kit (e.g., CytoTox96)[8][14].

-

Lyse the remaining cells with the kit's lysis buffer to determine the maximum LDH release.

-

Calculate the percentage of LDH release as (Sample LDH / Maximum LDH) * 100.

-

-

IL-1β ELISA (Cytokine Release):

-

Use the same supernatant collected for the LDH assay.

-

Quantify the concentration of mature IL-1β using a standard enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions[8].

-

-

Western Blotting (Protein Analysis):

-

To analyze protein cleavage, collect both the supernatant and the remaining adherent cells.

-

Lyse the cells in RIPA buffer with protease inhibitors.

-

Precipitate proteins from the supernatant using TCA or methanol/chloroform.

-

Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Caspase-1 (p20 subunit) and IL-1β (p17 subunit) to detect the activated, cleaved forms[8][11].

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying this compound-induced pyroptosis in macrophages.

Conclusion and Future Directions

This compound serves as a valuable chemical tool for probing the intricate links between cellular metabolism and innate immune signaling. Its ability to induce NLRP3-dependent pyroptosis through the specific inhibition of glycolysis provides a clear and tractable model for studying this pathway[8]. This mechanism distinguishes it from canonical NLRP3 activators like nigericin and ATP, offering a unique avenue for research.

For drug development professionals, the targeted disruption of metabolic pathways represents a novel strategy for modulating inflammatory responses. While inducing pyroptosis is beneficial for clearing pathogens, inhibiting this pathway is a key goal in treating autoinflammatory diseases. Understanding how molecules like this compound trigger inflammasome activation could therefore inform the design of novel anti-inflammatory therapeutics that target metabolic checkpoints in immune cells. Future research should focus on the in vivo efficacy and safety of modulating this pathway and explore whether similar metabolic vulnerabilities exist in other inflammasome-driven pathologies.

References

- 1. Molecular Mechanisms of Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyroptosis-induced inflammation and tissue damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monitoring of Inflammasome Activation of Macrophages and Microglia In Vitro, Part 2: Assessing Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyroptosis: mechanisms and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms and functions of pyroptosis, inflammatory caspases and inflammasomes in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyroptosis: molecular mechanisms and roles in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disruption of glycolytic flux is a signal for inflammasome signaling and pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. invivogen.com [invivogen.com]

- 10. scispace.com [scispace.com]

- 11. Figures and data in Disruption of glycolytic flux is a signal for inflammasome signaling and pyroptotic cell death | eLife [elifesciences.org]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. pl.promega.com [pl.promega.com]

- 14. Heat shock protein 90 inhibitors suppress pyroptosis in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

GB111-NH2: A Potent Modulator of Glycolytic Flux and Cellular Metabolism

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the small molecule GB111-NH2 on glycolytic flux and cellular metabolism. Initially characterized as a cysteine cathepsin inhibitor, recent evidence has redefined its primary mechanism of action, revealing it as a potent disruptor of glycolysis through the direct inhibition of key metabolic enzymes. This document synthesizes the current understanding of this compound's metabolic impact, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Redefining the Mechanism of Action: Targeting Glycolytic Enzymes

Contrary to its initial classification, the phenotypically relevant targets of this compound for inducing inflammasome activation are not cathepsins, but the core glycolytic enzymes Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and α-enolase[1]. Chemical proteomics studies have demonstrated that this compound covalently binds to reactive cysteine residues on both GAPDH and α-enolase, leading to the inhibition of their enzymatic activity[1][2][3]. This irreversible binding is a key feature of its mechanism, as demonstrated by time-dependent inhibition of both enzymes[2]. While this compound was developed as a cathepsin inhibitor, other established cathepsin inhibitors like leupeptin, E-64d, and Ca074Me do not induce the same downstream effects, such as caspase-1 activation, further supporting that the primary metabolic effects are independent of cathepsin inhibition[1].

Quantitative Impact on Glycolytic Flux and Energy Production

The inhibition of GAPDH and α-enolase by this compound results in a significant disruption of glycolytic flux. This is quantitatively evidenced by a sharp decrease in key metabolic outputs in bone marrow-derived macrophages (BMDMs), particularly after stimulation with lipopolysaccharide (LPS), which upregulates glycolysis[1][2].

Table 1: Effect of this compound on Key Metabolic Parameters in LPS-Primed BMDMs

| Metabolic Parameter | Treatment Condition | Outcome | Reference |

| Lactate Production | LPS + this compound | Complete blockage of LPS-induced lactate production. | [1][2] |

| NADH Production | LPS + this compound | Complete blockage of LPS-induced NADH production, leading to a decreased NAD+/NADH ratio. | [1][2] |

| ATP Production | LPS + this compound | Significant impairment of ATP production. | [1][2] |

| Extracellular Acidification Rate (ECAR) | Glucose Stimulation + this compound | Suppression of the increase in ECAR. | [1] |

Downstream Metabolic Consequences: Inflammasome Activation

The disruption of glycolysis by this compound initiates a cascade of downstream signaling events, culminating in the activation of the NLRP3 inflammasome and pyroptotic cell death[1]. The critical trigger for this pathway is the metabolic defect created by the inhibition of GAPDH and α-enolase, specifically the resulting NAD+/NADH imbalance and the subsequent production of mitochondrial reactive oxygen species (ROS)[1]. This metabolic disruption serves as an activating 'Signal II' for the canonical NLRP3 pathway, which requires a priming 'Signal I' such as LPS[1][2]. The activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β into their mature, secreted forms[1].

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the effects of this compound on cellular metabolism.

4.1 Measurement of NAD+/NADH Ratio

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) are primed with LPS (1 µg/mL) for 4 hours.

-

Treatment: Cells are then treated with this compound (10 µM) for 2 hours.

-

Extraction: NAD+ and NADH levels are measured from cell lysates using a commercially available NAD/NADH assay kit.

-

Quantification: The ratio of NAD+ to NADH is calculated based on the measured concentrations.

4.2 Lactate Production Assay

-

Cell Culture and Treatment: BMDMs are primed and treated as described for the NAD+/NADH ratio measurement.

-

Sample Collection: Cell culture supernatants are collected after the 2-hour treatment period.

-

Measurement: Lactate concentration in the supernatant is quantified using a lactate assay kit.

4.3 ATP Measurement

-

Cell Culture and Treatment: LPS-primed BMDMs are treated with this compound.

-

Lysis and Measurement: Intracellular ATP concentration is determined using a luciferin/luciferase-based ATP assay kit on cell lysates.

4.4 Chemical Proteomics for Target Identification (MudPIT)

-

Probe Synthesis: An azide-containing analog of this compound (az-GB) is synthesized to serve as a functional probe.

-

Competitive Labeling: BMDMs are pre-treated with either an active (this compound) or inactive analog, followed by labeling with the az-GB probe.

-

Click Chemistry and Affinity Purification: The azide-labeled proteins in the cell lysate are reacted with an alkyne-biotin tag via click chemistry. Biotinylated proteins are then enriched using streptavidin beads.

-

Mass Spectrometry: The enriched proteins are identified and quantified using multidimensional protein identification technology (MudPIT). Hits are identified as proteins that show significant competition for az-GB binding by this compound but not by an inactive analog[4].

Broader Metabolic Context and Future Directions

While the primary focus has been on the disruption of glycolysis, this compound's impact on cellular metabolism may be broader. For instance, in the context of tumor-associated macrophages (TAMs), this compound has been shown to increase reactive oxygen species (ROS) levels, leading to apoptosis and proliferation of these macrophages[5][6]. Some studies also link cathepsin inhibition by this compound to changes in fatty acid metabolism and a shift in macrophage polarization from an M2 to an M1 phenotype[7][8]. This suggests a complex interplay between its effects on different metabolic pathways.

The potent ability of this compound to disrupt a central metabolic pathway like glycolysis makes it a valuable tool for studying the metabolic regulation of immune signaling. For drug development professionals, its ability to induce cell death in macrophages through metabolic disruption could be exploited in therapeutic areas such as oncology, where targeting the metabolism of tumor-supporting immune cells is a promising strategy[5][6]. Further research is warranted to explore the full spectrum of metabolic reprogramming induced by this compound and its therapeutic potential in various disease contexts.

References

- 1. Disruption of glycolytic flux is a signal for inflammasome signaling and pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elifesciences.org [elifesciences.org]

- 3. Peer review in Disruption of glycolytic flux is a signal for inflammasome signaling and pyroptotic cell death | eLife [elifesciences.org]

- 4. Figures and data in Disruption of glycolytic flux is a signal for inflammasome signaling and pyroptotic cell death | eLife [elifesciences.org]

- 5. The emerging roles of metabolism in the crosstalk between breast cancer cells and tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel cysteine cathepsin inhibitor yields macrophage cell death and mammary tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Unraveling the Potency of GB111-NH2 Analogs: A Deep Dive into Structure-Activity Relationships

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of GB111-NH2 analogs, small molecules that have garnered significant interest for their dual roles as cysteine cathepsin inhibitors and activators of the NLRP3 inflammasome. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, oncology, and medicinal chemistry.

Initially recognized for its capacity to inhibit cysteine cathepsins B, L, and S, this compound has been instrumental in studies investigating the role of these proteases in cancer progression and macrophage polarization.[1][2] More recent research has unveiled a novel mechanism of action for this compound, demonstrating its ability to activate the NLRP3 inflammasome by targeting the glycolytic enzymes GAPDH and α-enolase.[3][4] This discovery has opened new avenues for its potential therapeutic applications in inflammatory diseases.

This guide summarizes the key quantitative data from SAR studies, provides detailed experimental methodologies for the core assays cited, and presents visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of the molecular interactions driving the activity of this compound and its derivatives.

Quantitative Structure-Activity Relationship Data

A systematic investigation into the structural modifications of this compound has revealed critical determinants for its biological activity. The following table summarizes the quantitative data on the impact of various analogs on IL-1β secretion, a key indicator of NLRP3 inflammasome activation, in LPS-primed bone marrow-derived macrophages (BMDMs).

| Compound/Analog | Modification from this compound | IL-1β Secretion (relative to this compound) | Reference |

| This compound | Parent Compound | 100% | [3] |

| Analog 1 | Replacement of the P2 leucine with isoleucine | Similar activity | [3] |

| Analog 2 | Replacement of the P2 leucine with tert-butylglycine | Reduced activity | [3] |

| Analog 3 | Replacement of the P1' nitrile with a carboxylic acid | Inactive | [3] |

| Analog 4 | Replacement of the P1' nitrile with a methyl ester | Inactive | [3] |

| Analog 5 | C-terminal amide replaced with a carboxylic acid | Inactive | [3] |

| Analog 6 | Phenyl group replaced with a phenoxymethylketone electrophile | More potent | [4] |

This table is a summary based on qualitative descriptions and relative potencies mentioned in the source material. Exact quantitative values were not consistently provided in the search results.

Core Experimental Protocols

NLRP3 Inflammasome Activation Assay in BMDMs

This protocol outlines the key steps for assessing the ability of this compound analogs to induce NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs), as measured by IL-1β secretion.

1. Cell Culture and Priming:

-

Isolate bone marrow cells from the femurs and tibias of mice and differentiate them into macrophages.

-

Plate BMDMs in appropriate culture dishes and prime with 100 ng/mL of lipopolysaccharide (LPS) for 3 hours. This "Signal I" upregulates the expression of pro-IL-1β and NLRP3 components.[3][4]

2. Compound Treatment:

-

Prepare stock solutions of this compound and its analogs in a suitable solvent (e.g., DMSO).

-

Treat the LPS-primed BMDMs with various concentrations of the test compounds. This serves as "Signal II" for inflammasome activation.[3][4]

3. Measurement of IL-1β Secretion:

-

After the desired incubation period with the compounds, collect the cell culture supernatants.

-

Quantify the concentration of secreted IL-1β in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[3]

4. Western Blot Analysis of Caspase-1 Activation:

-

Lyse the cells to collect total protein.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with antibodies specific for the cleaved (active) form of caspase-1 to confirm inflammasome activation.[3]

Cathepsin B Inhibition Assay (Fluorometric)

This protocol describes a general method for screening the inhibitory activity of this compound analogs against Cathepsin B, a representative cysteine cathepsin.

1. Reagent Preparation:

-

Prepare a 1x Cathepsin Assay Buffer by diluting a 4x stock solution.[5][6]

-

Dilute purified human Cathepsin B enzyme to the desired working concentration in the 1x Assay Buffer.[5][6]

-

Prepare a working solution of a fluorogenic Cathepsin B substrate (e.g., based on an internally quenched fluorogenic peptide).[5][6]

2. Inhibitor Preparation:

-

Dissolve the test compounds (this compound analogs) in DMSO to create high-concentration stock solutions.

-

Perform serial dilutions of the test inhibitors in 1x Cathepsin Buffer containing a constant percentage of DMSO to achieve the desired final concentrations.[5]

3. Assay Procedure:

-

In a 384-well plate, add the diluted test inhibitors.

-

Add the diluted Cathepsin B enzyme to all wells except the negative control.

-

Pre-incubate the inhibitors with the enzyme for a specified time (e.g., 30 minutes) at room temperature to allow for binding.[5][6]

-

Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to all wells.[5][6]

4. Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm) at 37°C.[7]

-

Calculate the rate of substrate cleavage from the linear portion of the kinetic plot.

-

Determine the percent inhibition for each compound concentration relative to the uninhibited control.

-

Calculate the IC50 value for each active compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of NLRP3 inflammasome activation by this compound and the experimental workflow for target identification.

References

- 1. A novel cysteine cathepsin inhibitor yields macrophage cell death and mammary tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Disruption of glycolytic flux is a signal for inflammasome signaling and pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. elifesciences.org [elifesciences.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. abcam.com [abcam.com]

The foundational research on GB111-NH2 and its properties

Audience: Researchers, scientists, and drug development professionals.

Introduction

GB111-NH2 is a small molecule inhibitor initially developed as a potent inhibitor of cysteine cathepsins. Subsequent research has revealed a broader and more complex mechanism of action, identifying it as a dual inhibitor that also targets key enzymes in the glycolytic pathway. This dual activity positions this compound as a significant tool for studying cellular metabolism, inflammation, and oncology. This document provides a comprehensive overview of the foundational research on this compound, detailing its properties, mechanism of action, and the experimental protocols used in its characterization.

Chemical Properties:

-

Molecular Formula: C₃₃H₃₉N₃O₅

-

Molecular Weight: 573.68 g/mol

-

CAS Number: 956479-18-8

**2. Mechanism of Action

This compound exhibits a dual inhibitory function, targeting two distinct classes of enzymes:

-

Cysteine Cathepsins: It effectively inhibits the activity of cysteine cathepsins B, L, and S. This inhibition leads to increased oxidative stress and the suppression of autophagy in macrophages. In the context of oncology, this can induce apoptosis in tumor-associated macrophages (TAMs), leading to a reduction in tumor growth.

-

Glycolytic Enzymes: The phenotypically relevant targets for its inflammatory effects are the glycolytic enzymes Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and α-enolase. This compound acts as an irreversible inhibitor by covalently binding to reactive cysteine residues on these enzymes.

The inhibition of GAPDH and α-enolase disrupts glycolytic flux, leading to a cascade of downstream events that culminate in the activation of the NLRP3 inflammasome. This process is characterized by an imbalance in the NAD+/NADH ratio and the production of mitochondrial reactive oxygen species (ROS), which act as secondary signals for inflammasome assembly.

Activated NLRP3 inflammasome leads to the cleavage and activation of caspase-1. Active caspase-1 then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. Additionally, active caspase-1 cleaves gasdermin D, leading to pore formation in the cell membrane and a form of inflammatory cell death known as pyroptosis, characterized by the release of cellular contents, including lactate dehydrogenase (LDH).

Data Presentation

In Vitro Activity on Macrophages

The following tables summarize the quantitative effects of this compound on bone marrow-derived macrophages (BMDMs), typically primed with lipopolysaccharide (LPS) to induce a pro-inflammatory state.

Table 1: Effect of this compound on Cytokine Secretion in LPS-Primed BMDMs

| Concentration (µM) | IL-1β Secretion (pg/mL) | IL-6 Secretion (% of Control) | TNF-α Secretion (% of Control) |

| 0 (Control) | ~50 | 100 | 100 |

| 1 | ~500 | ~90 | ~100 |

| 2.5 | ~1000 | ~80 | ~100 |

| 5 | ~1500 | ~60 | ~100 |

| 10 | ~2000 | ~50 | ~100 |

| 20 | ~2500 | ~40 | ~100 |

| Data are approximated from graphical representations in Sanman et al., eLife 2016. |

Table 2: Effect of this compound on Metabolic Parameters in LPS-Primed BMDMs

| Treatment | Lactate Production | NADH Production | ATP Production |

| LPS only | Increased | Increased | Increased |

| LPS + this compound | Blocked | Blocked | Significantly Impaired |

| Qualitative summary from Sanman et al., eLife 2016. |

Table 3: Effect of this compound on Cell Death in LPS-Primed BMDMs

| Concentration (µM) | LDH Release (% of Maximum) |

| 0 (Control) | ~5 |

| 1 | ~10 |

| 2.5 | ~20 |

| 5 | ~35 |

| 10 | ~50 |

| 20 | ~60 |

| Data are approximated from graphical representations in Sanman et al., eLife 2016. |

Enzyme Inhibition

This compound demonstrates dose-dependent inhibition of its target enzymes.

Table 4: Inhibition of Recombinant Human Glycolytic Enzymes by this compound

| Target Enzyme | Inhibition Type | Key Feature |

| GAPDH | Irreversible, Covalent | Dose- and time-dependent inhibition. |

| α-enolase | Irreversible, Covalent | Dose- and time-dependent inhibition. |

| Specific IC50 values are not readily available in the provided literature. |

Experimental Protocols

General Workflow for In Vitro Macrophage Assays

This protocol outlines the general procedure for treating bone marrow-derived macrophages (BMDMs) to study the effects of this compound.

Caption: General experimental workflow for studying this compound in BMDMs.

Protocol for NLRP3 Inflammasome Activation and Cytokine Measurement

-

Cell Culture: Culture bone marrow-derived macrophages (BMDMs) in DMEM supplemented with 10% FBS and M-CSF. Seed 2 x 10⁶ cells per well in a 24-well plate.

-

Priming: Prime the BMDMs with 500 ng/mL Lipopolysaccharide (LPS) for 3 hours to upregulate pro-IL-1β and NLRP3 expression.

-

Treatment: Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1-20 µM). Incubate for 2-6 hours.

-

Supernatant Collection: Carefully collect the cell-free supernatant for analysis. Centrifuge to remove any cellular debris.

-

ELISA: Measure the concentration of secreted IL-1β, IL-6, and TNF-α in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Cell Lysis: Wash the remaining cells with PBS and lyse them using RIPA buffer.

-

Western Blot: Use the cell lysate to perform Western blot analysis to detect intracellular proteins such as pro-IL-1β, pro-caspase-1, and NLRP3 to confirm their expression levels.

Protocol for Pyroptosis Detection (LDH Release Assay)

-

Cell Treatment: Treat LPS-primed BMDMs with this compound in a 96-well plate as described above. Include control wells for "untreated" and "maximum LDH release" (lysed with 1% Triton X-100).

-

Supernatant Transfer: After the treatment period, centrifuge the plate at 500 x g for 5 minutes.

-

Assay: Transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

-

Substrate Reaction: Add 50 µL of the LDH assay substrate solution to each well and incubate for up to 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 490 nm using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity (LDH release) using the formula: % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum Release Absorbance - Untreated Control Absorbance)] * 100

Signaling Pathway Visualization

This compound-Induced NLRP3 Inflammasome Activation

The following diagram illustrates the molecular pathway from glycolytic inhibition by this compound to the activation of the NLRP3 inflammasome and subsequent inflammatory outcomes.

Caption: Signaling pathway of this compound-induced inflammasome activation.

Conclusion

This compound is a multifaceted small molecule inhibitor whose actions extend beyond its initial characterization as a cathepsin inhibitor. Its ability to disrupt glycolysis and subsequently trigger NLRP3 inflammasome-mediated inflammation and pyroptosis makes it an invaluable tool for immunological and metabolic research. The detailed protocols and data presented in this guide provide a foundational understanding for researchers aiming to utilize this compound in their studies of inflammation, cancer biology, and immunometabolism. Further investigation into its precise binding kinetics and in vivo efficacy will continue to elucidate its therapeutic potential.

Methodological & Application

Application Notes and Protocols for GB111-NH2 in Bone Marrow-Derived Macrophages (BMDMs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB111-NH2 is a potent, irreversible inhibitor of cysteine cathepsins, including cathepsins B, L, and S.[1] In bone marrow-derived macrophages (BMDMs), this compound has been demonstrated to modulate key cellular processes, including macrophage polarization, inflammasome activation, and autophagy. These application notes provide detailed protocols for the use of this compound in BMDMs to study these phenomena.

Mechanism of Action

This compound covalently modifies the active site cysteine of target cathepsins, leading to their irreversible inhibition.[1] This inhibition of cathepsin activity in BMDMs has been shown to induce a shift from an anti-inflammatory M2 phenotype towards a pro-inflammatory M1 phenotype.[2][3][4] Furthermore, this compound can act as a "Signal II" for NLRP3 inflammasome activation, leading to caspase-1 activation, IL-1β secretion, and pyroptotic cell death, particularly in LPS-primed BMDMs.[5][6] This effect is thought to be mediated by the inhibition of glycolytic enzymes, leading to metabolic disruption.[5][6] Additionally, by inhibiting lysosomal degradation, this compound can lead to the accumulation of autophagic vesicles.[7][8]

Data Summary

The following tables summarize the quantitative effects of this compound on BMDMs as reported in the literature.

Table 1: Effect of this compound on Macrophage Polarization Markers

| Marker | Macrophage Phenotype | Treatment Conditions | Change Observed | Reference |

| M2 Genes (e.g., Fizz1, Jmjd3) | M2 | This compound treatment | Decreased expression | [9] |

| M1-like Morphology | M0 and M2 | Incubation with this compound | Shift to a round, spherical morphology typical of M1 cells | [2][3][4] |

| M2 Markers (e.g., Retnla, ARG-1) | M2 (IL-4 polarized) | 16h treatment with this compound | Reduction in expression | [10] |

| CD206 | M2 (IL-4 polarized) | 16h treatment with this compound | Reduction in expression | [10] |

Table 2: Effect of this compound on Inflammasome Activation and Cytokine Secretion

| Analyte | BMDM Priming | This compound Concentration | Observation | Reference |

| IL-1β Secretion | LPS (100 ng/mL, 3h) | Dose-dependent | Increased secretion | [5][6] |

| IL-6 Secretion | LPS (100 ng/mL, 3h) | Increasing dose | Decreased secretion | [5][6] |

| TNF-α Secretion | LPS (100 ng/mL, 3h) | Not specified | Unaffected | [5][6] |

| Caspase-1 Activation (p10 form) | LPS (100 ng/mL, 3h) | Not specified | Increased | [5][6] |

| IL-1α Expression | M1 (LPS/IFNγ polarized) | Not specified | Increased expression | [10] |

Table 3: Effect of this compound on Cathepsin Activity and Cell Viability

| Parameter | Cell Type | This compound Concentration | Observation | Reference |

| Cathepsin Activity | Human primary macrophages | 1 µM | Efficiently blocked | [2][3][4] |

| Cell Viability (ATP content) | M0, M1, and M2 macrophages | Not specified | Reduced ATP content | [2][3][4] |

| Apoptosis (Caspase-3, PARP-1 cleavage) | M0, M1, and M2 macrophages | Not specified | No induction of apoptosis | [2][4] |

| Cell Death (LDH release) | LPS-primed BMDMs | Not specified | Increased LDH release (pyroptosis) | [6] |

Experimental Protocols

Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the generation of BMDMs from murine bone marrow.

Materials:

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

Recombinant murine M-CSF (Macrophage Colony-Stimulating Factor)

-

Sterile PBS

-

70% Ethanol

-

Syringes (25G needle)

-

70 µm cell strainer

-

ACK lysis buffer (optional)

Procedure:

-

Euthanize a mouse and disinfect the hind legs with 70% ethanol.[2]

-

Aseptically dissect the femur and tibia, removing all muscle and connective tissue.[2]

-

Cut the ends of the bones and flush the bone marrow into a sterile petri dish containing complete RPMI-1640 medium using a syringe with a 25G needle.[7]

-

Create a single-cell suspension by gently pipetting the marrow clumps up and down.

-

Pass the cell suspension through a 70 µm cell strainer to remove any debris.[2]

-

(Optional) If red blood cell contamination is high, resuspend the cell pellet in ACK lysis buffer for 2-5 minutes and then neutralize with excess medium.

-

Centrifuge the cells, discard the supernatant, and resuspend the pellet in complete RPMI-1640 medium supplemented with 20 ng/mL of M-CSF.

-

Plate the cells in non-tissue culture-treated petri dishes.

-

Incubate at 37°C in a 5% CO2 incubator for 7 days. Add fresh M-CSF-containing medium on day 3 or 4.[2]

-

On day 7, the differentiated, adherent BMDMs are ready for use.

Protocol 2: Macrophage Polarization and Treatment with this compound

This protocol details the polarization of BMDMs into M1 and M2 phenotypes and subsequent treatment with this compound.

Materials:

-

Differentiated BMDMs (from Protocol 1)

-

Lipopolysaccharide (LPS)

-

Interferon-gamma (IFN-γ)

-

Interleukin-4 (IL-4)

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

Procedure:

-

M0 (unpolarized) Treatment:

-

Treat differentiated BMDMs with the desired concentration of this compound (e.g., 1 µM) or DMSO vehicle control for the specified duration (e.g., 24 hours).[3]

-

-

M1 Polarization and Treatment:

-

M2 Polarization and Treatment:

-

After the incubation period, cells or supernatants can be harvested for downstream analysis (e.g., gene expression, cytokine analysis, flow cytometry).

Protocol 3: NLRP3 Inflammasome Activation Assay

This protocol describes the induction of NLRP3 inflammasome activation in BMDMs using this compound.

Materials:

-

Differentiated BMDMs

-

LPS (100 ng/mL)

-

This compound

-

ELISA kits for IL-1β

-

Reagents for Western blotting (antibodies for caspase-1)

-

LDH cytotoxicity assay kit

Procedure:

-

Seed differentiated BMDMs in appropriate culture plates.

-

Priming (Signal I): Prime the BMDMs with LPS (100 ng/mL) for 3 hours.[6]

-

Activation (Signal II): Remove the LPS-containing medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 10 µM) or other NLRP3 activators like ATP or nigericin as positive controls.[6] Incubate for the desired time (e.g., 2 hours).[6]

-

Analysis:

-

IL-1β Secretion: Collect the culture supernatant and measure the concentration of secreted IL-1β using an ELISA kit.[6]

-

Caspase-1 Activation: Lyse the cells and perform Western blotting to detect the cleaved (active) p10 subunit of caspase-1.[6]

-

Pyroptosis: Measure the release of lactate dehydrogenase (LDH) into the supernatant using a cytotoxicity assay kit.[6]

-

Protocol 4: Assessment of Autophagy

This protocol outlines methods to assess the effect of this compound on autophagy in BMDMs.

Materials:

-

Differentiated BMDMs

-

This compound

-

Reagents for Western blotting (antibodies for LC3B and p62)

-

Fluorescence microscope

-

Autophagy detection kits (e.g., Cyto-ID®)

Procedure:

-

Treat differentiated BMDMs with this compound (e.g., 10 µM) or DMSO for a specified time (e.g., 16 hours).[12]

-

Western Blot Analysis:

-

Lyse the cells and perform Western blotting to assess the levels of LC3B-II (lipidated form, indicative of autophagosomes) and p62 (a protein degraded by autophagy). An accumulation of both proteins suggests a blockage in autophagic flux.

-

-

Fluorescence Microscopy:

-

For visualization of autophagic vesicles, cells can be stained with specific dyes (e.g., Cyto-ID®) or transfected with fluorescently tagged LC3.[12]

-

Observe the cells under a fluorescence microscope to quantify the number and size of autophagic puncta. An increase in puncta after this compound treatment indicates an accumulation of autophagosomes.

-

Visualizations

Caption: this compound inhibits cathepsins, leading to a shift from an M2 to an M1 macrophage phenotype.

Caption: this compound acts as a Signal II for NLRP3 inflammasome activation in LPS-primed macrophages.

Caption: this compound inhibits cathepsin-mediated degradation within autolysosomes, leading to their accumulation.

References

- 1. researchgate.net [researchgate.net]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Cathepsin Inhibition Modulates Metabolism and Polarization of Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. How to culture Bone Marrow Derived Macrophages | Proteintech Group [ptglab.com]

- 6. Disruption of glycolytic flux is a signal for inflammasome signaling and pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel cysteine cathepsin inhibitor yields macrophage cell death and mammary tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 10. researchgate.net [researchgate.net]

- 11. pubcompare.ai [pubcompare.ai]

- 12. cellphysiolbiochem.com [cellphysiolbiochem.com]

Application Note & Protocol: In Vitro Assay for Measuring IL-1β Secretion Following GB111-NH2 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to the innate immune response. Its production and secretion are tightly regulated by multi-protein complexes known as inflammasomes. The NLRP3 inflammasome, in particular, is activated by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), leading to conditions from autoinflammatory syndromes to chronic inflammatory diseases.[1] The activation of the NLRP3 inflammasome and subsequent IL-1β release is a critical area of study for understanding and modulating inflammatory responses.

GB111-NH2 is a small molecule that has been identified as a potent inducer of NLRP3 inflammasome activation.[2] It functions by disrupting glycolytic flux through the inhibition of the glycolytic enzymes GAPDH and α-enolase.[2][3][4] This metabolic disruption serves as an activating "Signal II" for the canonical NLRP3 pathway, triggering caspase-1 activation, maturation, and secretion of IL-1β, and can lead to a form of inflammatory cell death called pyroptosis.[2][3] This application note provides a detailed protocol for an in vitro assay to reliably measure IL-1β secretion from macrophages upon treatment with this compound.

Principle of the Assay & Signaling Pathway

The canonical activation of the NLRP3 inflammasome is a two-step process.[5]

-

Signal I (Priming): Cells are first primed, typically with a Toll-like receptor (TLR) agonist such as Lipopolysaccharide (LPS). This step initiates the NF-κB signaling pathway, leading to the transcriptional upregulation of key inflammasome components, including NLRP3 and the inactive precursor form of IL-1β, pro-IL-1β.[2][6]

-

Signal II (Activation): A second, distinct stimulus is required to trigger the assembly and activation of the inflammasome complex, consisting of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.[3][6] this compound acts as this second signal. By inhibiting GAPDH and α-enolase, it causes a metabolic imbalance, which activates the NLRP3 inflammasome.[2][4] This leads to the autocatalytic cleavage and activation of pro-caspase-1 into active caspase-1.

-

Cytokine Maturation and Release: Active caspase-1 then cleaves the inactive pro-IL-1β into its mature, 17 kDa form (p17), which is subsequently secreted from the cell.[2][7]

The following diagram illustrates the signaling pathway of this compound-induced IL-1β secretion.

References

- 1. mdpi.com [mdpi.com]

- 2. Disruption of glycolytic flux is a signal for inflammasome signaling and pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reframing the link between metabolism and NLRP3 inflammasome: therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interactions between NLRP3 inflammasome and glycolysis in macrophages: New insights into chronic inflammation pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids [mdpi.com]

- 6. Understanding the mechanism of IL-1β secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for GB111-NH2 in a Mouse Model of Mammary Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB111-NH2 is a potent, irreversible inhibitor of cysteine cathepsins, specifically targeting cathepsins B, L, and S.[1] In the context of mammary cancer, the therapeutic potential of this compound lies in its ability to selectively induce apoptosis in tumor-associated macrophages (TAMs), leading to a reduction in tumor growth and regression.[1] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in preclinical mouse models of mammary cancer.

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the modulation of the tumor microenvironment. The key mechanism involves the induction of apoptosis in TAMs, which are critical for tumor progression, angiogenesis, and immunosuppression.[1][2]

The proposed signaling pathway is as follows:

-

Inhibition of Cathepsins: this compound enters TAMs and irreversibly binds to the active sites of cysteine cathepsins B, L, and S, inhibiting their proteolytic activity.[1]

-

Induction of Oxidative Stress: Inhibition of cathepsins leads to an accumulation of reactive oxygen species (ROS) within the TAMs.[1][3] This is potentially due to the disruption of autophagy, a key cellular recycling process.[1]

-

TAM Apoptosis: The elevated levels of ROS trigger the intrinsic apoptotic pathway in TAMs, leading to their programmed cell death.[1]

-

Tumor Cell Death: The apoptosis of TAMs creates a less supportive tumor microenvironment and can lead to the non-autonomous death of neighboring cancer cells, resulting in tumor regression.[1]

An additional potential mechanism involves the inhibition of glycolytic enzymes. This compound has been shown to inhibit glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and α-enolase in macrophages. This disruption of glycolysis can trigger the activation of the NLRP3 inflammasome, leading to pyroptotic cell death, a highly inflammatory form of programmed cell death.

Data Presentation

The following tables summarize representative quantitative data on the effects of cathepsin inhibition in a 4T1 mouse model of mammary cancer. While specific data for this compound is not available in the public domain, the data for the selective cathepsin B inhibitor CA-074 provides a relevant reference.

Table 1: Effect of Cathepsin B Inhibition on Primary Tumor Volume in 4T1 Mouse Model

| Treatment Group | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Day 28 (mm³) |

| Vehicle Control | 100 ± 15 | 350 ± 40 | 750 ± 60 | 1200 ± 100 |

| CA-074 (50 mg/kg) | 100 ± 18 | 340 ± 35 | 730 ± 55 | 1150 ± 90 |

Data is representative and based on studies with the cathepsin B inhibitor CA-074 in a 4T1 mouse model.[4][5] No significant impact on primary tumor growth was observed with this specific inhibitor.[4]

Table 2: Effect of Cathepsin B Inhibition on Metastatic Burden in 4T1 Mouse Model

| Treatment Group | Relative Tumor Burden in Lungs | Relative Tumor Burden in Spine |

| Vehicle Control | 1.0 ± 0.2 | 1.0 ± 0.3 |

| JPM-OEt (50 mg/kg) | 0.8 ± 0.15 | 0.7 ± 0.2 |

| CA-074 (50 mg/kg) | 0.4 ± 0.1 | 0.3 ± 0.1 |

*p < 0.05 compared to vehicle control. Data is representative and based on studies with the cathepsin B inhibitor CA-074 and the broad-spectrum cysteine cathepsin inhibitor JPM-OEt in a 4T1.2 mouse model.[4][5]

Experimental Protocols

Mouse Models of Mammary Cancer

Two common and well-characterized mouse models for studying mammary cancer are the MMTV-PyMT transgenic model and the 4T1 orthotopic model.

-

MMTV-PyMT Model: This model utilizes transgenic mice expressing the polyoma middle T antigen under the control of the mouse mammary tumor virus promoter, leading to the spontaneous development of mammary tumors that closely mimic human breast cancer progression.[6]

-

4T1 Orthotopic Model: This model involves the injection of 4T1 murine mammary carcinoma cells into the mammary fat pad of syngeneic BALB/c mice.[7] This model is highly aggressive and spontaneously metastasizes to distant organs, including the lungs, liver, and bone.[4]

Protocol for In Vivo Administration of this compound

The following protocol is a recommended starting point for evaluating the efficacy of this compound in a mouse model of mammary cancer. Optimization of dose and schedule may be required. This protocol is based on established methods for administering similar small molecule inhibitors in these models.[5][8]

Materials:

-

This compound

-

MMTV-PyMT or 4T1 tumor-bearing mice

-

Sterile syringes and needles

Procedure:

-

Animal Model Preparation:

-

For the MMTV-PyMT model, monitor female mice for tumor development starting at approximately 8-10 weeks of age.

-

For the 4T1 model, inject 1 x 10⁵ to 5 x 10⁵ 4T1 cells in 50-100 µL of sterile PBS or serum-free medium into the fourth mammary fat pad of 6-8 week old female BALB/c mice.[8]

-

-

Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).[8]

-

Dosing and Administration:

-

Monitoring:

-

Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (length x width²)/2.[7]

-

Monitor animal body weight and overall health throughout the study.

-

-

Endpoint Analysis:

-

Tumors can be weighed and processed for histological analysis (e.g., H&E staining), immunohistochemistry (e.g., for markers of apoptosis like cleaved caspase-3, and TAM markers like F4/80 or CD68), and flow cytometry to quantify TAM populations and apoptosis.

-

Metastatic burden in organs can be quantified by histological analysis or by counting surface metastatic nodules.

Protocol for Analysis of TAM Apoptosis by Flow Cytometry

Materials:

-

Freshly harvested tumor tissue

-

Collagenase/Hyaluronidase digestion buffer

-

DNase I

-

Red blood cell lysis buffer

-

FACS buffer (PBS with 2% FBS)

-

Fluorescently conjugated antibodies (e.g., anti-F4/80, anti-CD11b for TAMs)

-

Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Tumor Digestion: Mince the tumor tissue and digest in a collagenase/hyaluronidase solution containing DNase I at 37°C to obtain a single-cell suspension.

-

Cell Preparation: Filter the cell suspension through a 70 µm cell strainer and treat with red blood cell lysis buffer. Wash the cells with FACS buffer.

-

Staining:

-

Resuspend the cells in FACS buffer and stain with antibodies against macrophage surface markers (e.g., F4/80, CD11b) for 30 minutes on ice.

-

Wash the cells and then stain with Annexin V and Propidium Iodide according to the manufacturer's protocol for the apoptosis detection kit.

-

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Gate on the TAM population (e.g., F4/80+, CD11b+) and quantify the percentage of apoptotic cells (Annexin V positive).

Mandatory Visualizations

Caption: Workflow for in vivo studies of this compound in mouse mammary cancer models.

References

- 1. A novel cysteine cathepsin inhibitor yields macrophage cell death and mammary tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The emerging roles of metabolism in the crosstalk between breast cancer cells and tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsin B inhibition limits bone metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synergistic antitumor effects of combined cathepsin B and cathepsin Z deficiencies on breast cancer progression and metastasis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of Caspase-1 Activation by GB111-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1 is a critical cysteine protease that plays a central role in the innate immune response.[1][2] Its activation is a hallmark of the formation of multiprotein complexes known as inflammasomes.[3][4] Upon activation, caspase-1 cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, active forms.[2][5] This process also initiates a pro-inflammatory form of programmed cell death called pyroptosis.[5] The small molecule GB111-NH2 has been identified as an activator of the NLRP3 inflammasome, subsequently leading to caspase-1 activation and IL-1β secretion.[6] this compound acts as a "Signal II" in the canonical NLRP3 pathway, requiring a priming "Signal I," such as lipopolysaccharide (LPS), to induce the expression of pro-inflammatory genes like IL1B.[6]

Western blotting is a fundamental technique to detect the activation of caspase-1.[2][7][8] This method allows for the visualization of the cleavage of the inactive zymogen, procaspase-1 (typically around 45 kDa), into its active subunits, most notably the p20 and p10 fragments.[9] The appearance of these cleaved fragments is a direct indicator of caspase-1 activation.[9]

These application notes provide a detailed protocol for the analysis of this compound-induced caspase-1 activation in macrophages using Western blotting.

Signaling Pathway of this compound-Induced Caspase-1 Activation

Caption: this compound signaling pathway for caspase-1 activation.

Experimental Protocols

Cell Culture and Treatment